3-Acetyl-5-bromo-2-fluorophenylboronic acid
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Overview
Description
3-Acetyl-5-bromo-2-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C8H7BBrFO3 and a molecular weight of 260.86 g/mol . This compound is characterized by the presence of acetyl, bromo, and fluoro substituents on a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-bromo-2-fluorophenylboronic acid typically involves the bromination and fluorination of an acetyl-substituted phenylboronic acid precursor. The reaction conditions often include the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), and a fluorinating agent, such as Selectfluor . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-bromo-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The acetyl group can be reduced to an alcohol or alkane.
Substitution: The bromo and fluoro substituents can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
3-Acetyl-5-bromo-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-bromo-2-fluorophenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide substrate .
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-5-bromo-2-chlorophenylboronic acid
- 3-Acetyl-5-bromo-2-iodophenylboronic acid
- 3-Acetyl-5-bromo-2-methylphenylboronic acid
Uniqueness
3-Acetyl-5-bromo-2-fluorophenylboronic acid is unique due to the presence of the fluoro substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where the fluoro group can influence the reactivity and selectivity of the compound .
Properties
IUPAC Name |
(3-acetyl-5-bromo-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO3/c1-4(12)6-2-5(10)3-7(8(6)11)9(13)14/h2-3,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGZCLPXQXCMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(=O)C)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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